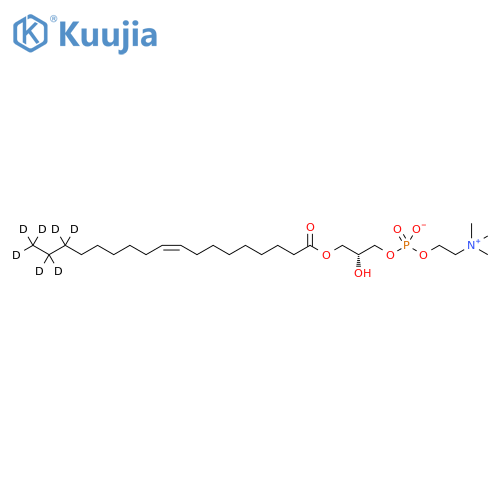Cas no 2097561-13-0 (18:1-d7 Lyso PC)

18:1-d7 Lyso PC structure
商品名:18:1-d7 Lyso PC
18:1-d7 Lyso PC 化学的及び物理的性質
名前と識別子
-
- 1-Oleoyl-d7-lyso-PC
- L-Alpha-Lysophosphatidylcholine,oleoyl-d
- L-Alpha-Lysophosphatidylcholine,oleoyl-d7
- 2097561-13-0
- 18:1-d7 Lyso PC
-
- インチ: 1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1/i1D3,5D2,6D2
- InChIKey: YAMUFBLWGFFICM-BKCYDTEUSA-N
- ほほえんだ: C(OP([O-])(=O)OCC[N+](C)(C)C)[C@H](O)COC(=O)CCCCCCC/C=C\CCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 528.39207722g/mol
- どういたいしつりょう: 528.39207722g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 25
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 5.7
じっけんとくせい
- 濃度: 1 mg/mL (791643C-1mg)
18:1-d7 Lyso PC 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W140439S1-1mg |
1-Oleoyl-sn-glycero-3-phosphocholine-d |
2097561-13-0 | ≥99.0% | 1mg |
¥9900 | 2024-07-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 791643C-1MG |
18:0-d35 Lyso PC |
2097561-13-0 | 1mg |
¥2500.76 | 2023-11-02 | ||
| Larodan | 71-3838-1-1mg |
1-Oleoyl-d7-lyso-PC |
2097561-13-0 | >98% | 1mg |
€518.00 | 2023-09-19 | |
| MedChemExpress | HY-W140439S1-1.11mg(1.89 mm * 1 ml in chloroform) |
L-Alpha-Lysophosphatidylcholine,oleoyl-d |
2097561-13-0 | ≥99.0% | 1.11mg(1.89 mm * 1 ml in chloroform) |
¥9900 | 2024-04-19 |
18:1-d7 Lyso PC 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
2097561-13-0 (18:1-d7 Lyso PC) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2097561-13-0)L-Alpha-Lysophosphatidylcholine,oleoyl-d

清らかである:99%
はかる:1mg
価格 ($):1241.0